molecular formula C8H3F7OS B14040549 1,2-Difluoro-3-difluoromethoxy-6-(trifluoromethylthio)benzene

1,2-Difluoro-3-difluoromethoxy-6-(trifluoromethylthio)benzene

Cat. No.: B14040549
M. Wt: 280.16 g/mol
InChI Key: BLBZABGLUOLFLO-UHFFFAOYSA-N
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Description

1,2-Difluoro-3-difluoromethoxy-6-(trifluoromethylthio)benzene is a fluorinated aromatic compound with the molecular formula C8H3F7OS. This compound is characterized by the presence of multiple fluorine atoms, which impart unique chemical properties. Fluorinated compounds are widely used in various fields, including pharmaceuticals, agrochemicals, and materials science, due to their enhanced stability and reactivity .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1,2-Difluoro-3-difluoromethoxy-6-(trifluoromethylthio)benzene typically involves the introduction of fluorine atoms and trifluoromethylthio groups onto a benzene ring. One common method is the radical trifluoromethylation of carbon-centered radical intermediates. This process involves the use of reagents such as trifluoromethyl iodide (CF3I) and a radical initiator under controlled conditions .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and advanced purification techniques ensures high yield and purity of the final product. The specific conditions, such as temperature, pressure, and solvent choice, are optimized to achieve efficient production .

Chemical Reactions Analysis

Types of Reactions

1,2-Difluoro-3-difluoromethoxy-6-(trifluoromethylthio)benzene undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution may yield derivatives with different functional groups, while oxidation and reduction can lead to the formation of various oxidized or reduced species .

Scientific Research Applications

1,2-Difluoro-3-difluoromethoxy-6-(trifluoromethylthio)benzene has several scientific research applications, including:

Mechanism of Action

The mechanism of action of 1,2-Difluoro-3-difluoromethoxy-6-(trifluoromethylthio)benzene involves its interaction with molecular targets through its fluorinated functional groups. These interactions can modulate various biochemical pathways, leading to specific biological effects. The trifluoromethylthio group, in particular, plays a crucial role in enhancing the compound’s reactivity and stability .

Comparison with Similar Compounds

Similar Compounds

  • 1,3-Difluoro-2-(trifluoromethoxy)benzene
  • 1,2,4-Trifluoro-5-(trifluoromethylthio)benzene
  • 1,2-Difluoro-4-(trifluoromethylthio)benzene

Uniqueness

1,2-Difluoro-3-difluoromethoxy-6-(trifluoromethylthio)benzene is unique due to the specific arrangement of its fluorine atoms and trifluoromethylthio group. This unique structure imparts distinct chemical properties, such as increased stability and reactivity, making it valuable for various applications .

Properties

Molecular Formula

C8H3F7OS

Molecular Weight

280.16 g/mol

IUPAC Name

1-(difluoromethoxy)-2,3-difluoro-4-(trifluoromethylsulfanyl)benzene

InChI

InChI=1S/C8H3F7OS/c9-5-3(16-7(11)12)1-2-4(6(5)10)17-8(13,14)15/h1-2,7H

InChI Key

BLBZABGLUOLFLO-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=C(C(=C1OC(F)F)F)F)SC(F)(F)F

Origin of Product

United States

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